Insulin glulisine is classified as a rapid-acting insulin analog. It is marketed under the brand name Apidra and is utilized in both type 1 and type 2 diabetes management. The compound's pharmacokinetic properties allow it to be administered shortly before or after meals, providing flexibility for patients in managing their blood glucose levels .
The synthesis of insulin glulisine involves recombinant DNA technology, where the gene encoding for human insulin is modified to produce the desired amino acid substitutions. The process typically includes:
This method allows for large-scale production of insulin glulisine, ensuring high purity and consistency in the final product .
The molecular structure of insulin glulisine can be described by its amino acid sequence and three-dimensional conformation. The substitutions at positions B3 (lysine) and B29 (glutamic acid) alter its interaction with the insulin receptor compared to regular human insulin.
Insulin glulisine undergoes several chemical reactions relevant to its function:
The rapid onset of action is attributed to its faster absorption rate compared to other insulins due to its modified structure .
Insulin glulisine acts by mimicking the physiological effects of endogenous insulin:
The pharmacodynamic profile shows an onset of action within approximately 20 minutes post-injection, with a peak effect occurring around 1 hour after administration .
These properties are crucial for ensuring that patients receive an effective dosage while minimizing risks associated with degradation or loss of efficacy .
Insulin glulisine is primarily used in clinical settings for:
Clinical trials have consistently demonstrated its efficacy in reducing hemoglobin A1C levels without significant differences compared to other rapid-acting insulins .
Insulin Glulisine (3B-lysine-29B-glutamic acid-human insulin) was engineered to optimize pharmacokinetics for prandial glucose control. The substitution of asparagine at position B3 with lysine disrupts key hydrogen bonding networks that stabilize the insulin dimer interface. Specifically, asparagine B3 in human insulin forms inter-monomer hydrogen bonds with tyrosine B16 and glutamate B13 across the dimerization surface. Lysine B3 introduces steric hindrance and electrostatic repulsion with adjacent positively charged residues, destabilizing dimer formation [5].
Simultaneously, replacing lysine at position B29 with glutamic acid generates two synergistic effects: First, it eliminates a cation-π interaction between lysine B29 and phenylalanine B24 in the native structure. Second, the newly introduced glutamate B29 creates intermolecular charge repulsion with glutamate B13 and/or glutamate B21 in adjacent monomers. These substitutions collectively reduce self-association affinity by >50% compared to human insulin while preserving the insulin receptor binding interface [3] [5].
Table 1: Structural Consequences of Amino Acid Substitutions in Insulin Glulisine
Position | Wild-Type Residue | Mutant Residue | Structural Consequence |
---|---|---|---|
B3 | Asparagine (Asn) | Lysine (Lys) | Disrupts H-bond network at dimer interface; steric clash with TyrB16 |
B29 | Lysine (Lys) | Glutamic Acid (Glu) | Charge reversal eliminates cation-π interaction with PheB24; electrostatic repulsion with GluB13 |
The monomeric state of Insulin Glulisine exhibits enhanced thermodynamic stability relative to human insulin, as demonstrated by sedimentation equilibrium analytical ultracentrifugation. Under formulation conditions (pH 7.4), Insulin Glulisine exists in a trinary equilibrium system:
This distribution shifts dramatically upon subcutaneous injection dilution, favoring monomeric populations (>85% within 5 minutes). The free energy change (ΔG) for dimer dissociation is -5.8 kcal/mol, approximately 1.3 kcal/mol lower than human insulin, indicating lower dimer stability. The B3 lysine substitution particularly destabilizes the B-chain β-sheet interactions that reinforce dimer stability, while the B29 glutamic acid introduces torsional strain at the C-terminus that disfavors compact oligomeric states [3] [4].
Insulin Glulisine uniquely combines amino acid substitutions with formulation engineering to maximize dissociation kinetics. Unlike other rapid-acting analogs (e.g., insulin aspart, insulin lispro), its formulation contains zero zinc ions—a critical design feature eliminating hexamer-stabilizing zinc coordination. X-ray crystallography (PDB ID: 6GV0) at 1.26 Å resolution reveals that glutamate B21 adopts an inward-facing conformation, oriented toward the hexamer core rather than the solvent-exposed surface. This unusual positioning generates charge-charge repulsion with adjacent glutamate B13 residues, creating an electrostatic barrier to hexamer assembly [2] [5].
Upon subcutaneous injection, dilution shifts this equilibrium:
This dissociation rate is 6-fold faster than zinc-containing rapid-acting analogs, as confirmed by small-angle X-ray scattering (SAXS) under simulated physiological conditions [4].
The net charge alterations from B3 lysine (+1) and B29 glutamic acid (-1) shift Insulin Glulisine's isoelectric point (pI) to 5.1, compared to human insulin's pI of 5.5. This 0.4-unit reduction significantly enhances solubility across physiological pH ranges:
Table 2: Solubility Properties of Insulin Glulisine vs. Human Insulin
Property | Insulin Glulisine | Human Insulin |
---|---|---|
Isoelectric Point (pI) | 5.1 | 5.5 |
Solubility at pH 7.4 (mg/mL) | >40 | ~1 |
Net Charge at pH 7.4 | -1.2 | -0.6 |
Formulation pH | 7.4 | 3.0–4.0 (soluble only at acidic pH) |
The increased negative charge density enhances water interactions via hydrogen bonding and dipole stabilization. At physiological pH (7.4), this prevents precipitation—a critical advantage over native insulin, which forms insoluble fibrils above micromolar concentrations. Molecular dynamics simulations reveal 28% greater solvent-accessible surface area in Insulin Glulisine monomers versus human insulin, with preferential hydration of glutamate B29 and lysine B3 residues [4] [5].
All-atom molecular dynamics simulations (100 ns trajectories) highlight key dynamic differences between Insulin Glulisine and human insulin:
B-Chain Flexibility: The B1-B8 segment exhibits 40% higher root-mean-square fluctuation (RMSF) in Insulin Glulisine due to disrupted β-sheet hydrogen bonding from B3 lysine. This enhances monomer conformational sampling, facilitating receptor engagement.
Electrostatic Potential Maps: Surface potential calculations reveal a -15.2 kcal/mol·e⁻ electrostatic field near glutamate B29 in Insulin Glulisine versus +3.7 kcal/mol·e⁻ near lysine B29 in human insulin. This redistributes intermolecular attraction/repulsion forces across the dimerization surface.
Residue Interaction Networks: Community network analysis identifies weakened communication between chains:
These computational insights rationalize the accelerated absorption profile observed clinically, originating from atomic-scale repulsive forces and enhanced monomer stability. The engineered electrostatic landscape creates a "self-repelling" molecular phenotype optimized for rapid dissociation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1